1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxyl group, and a phenyl group attached to a propanedione backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione typically involves the condensation of 5-fluoro-2-hydroxyacetophenone with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with various molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity towards biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Fluoro-2-hydroxyacetophenone
- 2-Acetyl-4-fluorophenol
- 5-Fluoro-2-hydroxybenzaldehyde
Comparison: 1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione is unique due to its propanedione backbone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
58483-26-4 |
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Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11FO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 |
InChI Key |
UYKBHLRBETZCOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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